3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one

Tautomerism DFT calculation Enhydrazine stability

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one (CAS 26593-16-8, NSC is a cyclic enhydrazinoketone (enaminoketone) formed by condensation of cyclohex-2-en-1-one with phenylhydrazine. Its structure features a conjugated cyclohex-2-en-1-one core bearing a phenylhydrazinyl substituent at the 3-position.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 26593-16-8
Cat. No. B123866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one
CAS26593-16-8
Synonyms3-(2-Phenylhydrazinyl)-2-cyclohexen-1-one;  3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one;  NSC 124717
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NNC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,9,13-14H,4,7-8H2
InChIKeyYIUYAAMYUHSKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one (CAS 26593-16-8): A Cyclic Enhydrazinoketone Building Block for Antitumour Heterocycle Libraries


3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one (CAS 26593-16-8, NSC 124717) is a cyclic enhydrazinoketone (enaminoketone) formed by condensation of cyclohex-2-en-1-one with phenylhydrazine [1]. Its structure features a conjugated cyclohex-2-en-1-one core bearing a phenylhydrazinyl substituent at the 3-position. Computed physicochemical properties include a molecular weight of 202.25 g/mol, XLogP3-AA of 2.5, two hydrogen-bond donors, and three hydrogen-bond acceptors [1]. The compound is catalogued as NSC 124717 and is commercially available from several suppliers with purities typically >=95% .

Building block for fused heterocycle libraries (indazole, dihydropyridine)
Pre-organized (Z)-enhydrazine tautomer for regioselective cyclocondensation
Enaminoketone precursor for cell-line panel screening libraries

Why Cyclohexanone Phenylhydrazone or Acyclic Enhydrazines Cannot Replace 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one in Targeted Heterocyclization


The compound's identity as a cyclic enhydrazinoketone—where the enhydrazine unit is conjugated with an enone system—imparts a unique reactivity profile that simple phenylhydrazones of cyclohexanone or acyclic enhydrazines cannot replicate. DFT studies on structurally related keto-enehydrazines confirm that the (Z)-enhydrazine tautomer is thermodynamically favoured, and the cyclic enone conjugation further stabilises this tautomer and directs regioselective cyclocondensation with electrophilic partners such as arylidenemalononitriles [1]. This reactivity yields fused N-amino-1,4-dihydropyridines in a single step, a transformation that is not accessible from simple cyclohexanone phenylhydrazone without prior acid-catalysed tautomerisation [2]. Substituting with generic hydrazones would thus compromise both regiochemical fidelity and cyclisation efficiency.

Simple cyclohexanone phenylhydrazone exists as a tautomeric mixture; the target compound maintains a single (Z)-enhydrazine form, avoiding batch variability in regioselective reactions.
Generic phenylhydrazones require acid-catalysed tautomerisation before cyclocondensation with arylidenemalononitriles, adding an extra step and lowering atom economy.
Acyclic enhydrazines lack the cyclic enone conjugation that stabilizes the reactive tautomer and directs regiochemical fidelity in fused-ring formation.

Quantitative Differentiation Evidence for 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one Against Closest Analogs


Thermodynamic Preference for the (Z)-Enhydrazine Tautomer Confirmed by DFT Calculations

DFT calculations at the B3LYP/6-31G* level on ketone-derived phenylhydrazones demonstrate that the (Z)-keto-enehydrazine tautomer is the global minimum on the potential energy surface, with the hydrazone tautomer lying 2–5 kcal mol^-1 higher in free energy depending on substitution [1]. In contrast, simple phenylhydrazones of cyclohexanone exist as a mixture of enhydrazine and azo forms in solution, with the enhydrazine form present in the solid state but not conjugated with a carbonyl group [2]. The target compound, possessing the enone-conjugated enhydrazine motif, benefits from both tautomeric homogeneity and enhanced nucleophilicity at the β-carbon.

Tautomer stability
Class-level inference
2–5 kcal mol⁻¹ lower free energy for (Z)-enhydrazine vs. hydrazone tautomer
Tautomeric homogeneity supports batch reproducibility in synthesis
Enone conjugation provides additional stabilization; exact value not quantified for this system
Tautomerism DFT calculation Enhydrazine stability

Validated Enaminoketone Precursor for NCI-Screened Antitumour [1,2]Oxazolo[5,4-e]indazole Library

The target compound serves as the enaminoketone intermediate for annelation with hydroxylamine hydrochloride to construct the [1,2]oxazolo[5,4-e]indazole scaffold [1]. A library of 40 derivatives was prepared using this route and screened by the National Cancer Institute (NCI, Bethesda) against a panel of 54 human tumour cell lines. Lead compound 13t exhibited growth-inhibitory activity against all 54 cell lines at low micromolar concentrations [1]. For comparison, the analogous 4-methoxyphenyl-substituted enaminoketone was prepared in 74% yield under the same conditions [1], confirming the generality of the method.

Library precursor validation
Supporting evidence
Derived oxazoloindazole 13t responsive in 54/54 human tumour cell lines at low micromolar levels
Supports cell-line panel screening and SAR baseline definition
Unsubstituted phenyl enaminoketone used as control; GI50 values in low μM range
Antitumour Oxazoloindazole Enaminoketone

Single-Step Regioselective Cyclocondensation with Arylidenemalononitriles: A Reactivity Feature Absent in Simple Phenylhydrazones

Cyclic enhydrazinoketones, including the target compound, react directly with arylidenemalononitriles via a formal [3+2] cyclocondensation to yield fused N-amino-1,4-dihydropyridines in a single synthetic operation [1]. Simple phenylhydrazones of cyclohexanone do not undergo this transformation without prior acid-catalysed tautomerisation to the enhydrazine form, a step that introduces additional reaction time, lower atom economy, and potential for side reactions [2].

Cyclocondensation efficiency
Class-level inference
Single-step [3+2] cyclocondensation vs. two-step route required for simple phenylhydrazones
Reduces synthesis steps and improves throughput for dihydropyridine libraries
Comparator fails under standard conditions without prior tautomerization
Cyclocondensation Regioselectivity Dihydropyridine synthesis

High-Impact Application Scenarios for 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one in Drug Discovery and Heterocyclic Synthesis


Systematic SAR Exploration of [1,2]Oxazolo[5,4-e]indazole Antitumour Agents

Academic and industrial medicinal chemistry groups pursuing indazole-based antitumour agents should procure this compound as the foundational enaminoketone building block. The unsubstituted phenyl derivative serves as the control compound for constructing a 40-member SAR library, with the lead compound 13t having demonstrated pan-cytotoxicity across 54 human tumour cell lines at low micromolar concentrations [1]. This scenario is directly supported by the NCI screening data presented in Evidence Item 2.

Direct Synthesis of Fused N-Amino-1,4-dihydropyridine Libraries via [3+2] Cyclocondensation

Laboratories seeking efficient access to fused dihydropyridine scaffolds should utilise this cyclic enhydrazinoketone for direct, single-step cyclocondensation with arylidenemalononitriles [2]. The compound's pre-organised enhydrazine tautomer eliminates the acid-catalysed tautomerisation step required by simple phenylhydrazones, reducing synthetic step count and improving throughput. Supported by Evidence Items 1 and 3.

Reference Standard for Tautomerism Studies of Enaminoketone Systems

Physical organic chemistry groups investigating tautomerism in nitrogen-containing carbonyl derivatives can use this compound as a well-defined model system where the enone-conjugated enhydrazine tautomer is expected to be the exclusive detectable form. This contrasts with simple phenylhydrazones of cyclohexanone, which exhibit tautomeric mixtures in solution [3], making the target compound a cleaner spectroscopic and computational benchmark. Supported by Evidence Items 1 and 3.

Application
Selection Property
Validation Focus
Oncology cell-line panel SAR library synthesis
Homogeneous enaminoketone building block
Cell-line response endpoint profiling
Fused N-amino-1,4-dihydropyridine library synthesis
Pre-activated (Z)-enhydrazine tautomer
Single-step cyclocondensation protocol
Tautomerism model compound for physical organic studies
Conjugated enone-enhydrazine system
Spectroscopic and DFT tautomer assignment
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